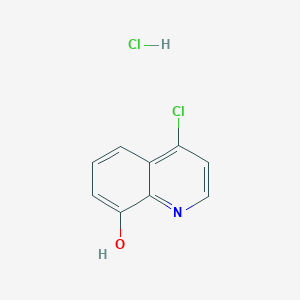

4-氯喹啉-8-醇盐酸盐

描述

4-Chloroquinolin-8-ol hydrochloride, also known as 4-Chloro-8-quinolinol, is a chemical compound with the molecular formula C9H7Cl2NO . It has a molecular weight of 216.064 Da . The compound is a derivative of quinoline, a heterocyclic aromatic compound that is widely used in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

The synthesis of 4-Chloroquinolin-8-ol hydrochloride and its derivatives is a topic of ongoing research. While specific synthesis methods for this compound were not found in the search results, quinoline derivatives are generally synthesized using classical protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad–Limpach . These methods are often modified with eco-friendly transition metal mediated, ultrasound irradiation reactions or greener protocols .

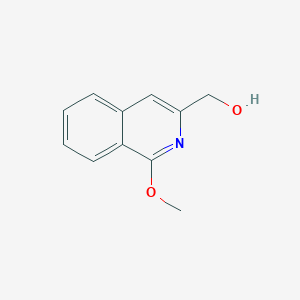

Molecular Structure Analysis

The molecular structure of 4-Chloroquinolin-8-ol hydrochloride consists of a benzene ring fused with a pyridine moiety . The InChI string representation of the molecule is InChI=1S/C9H6ClNO/c10-7-4-5-11-9-6(7)2-1-3-8(9)12/h1-5,12H . The Canonical SMILES representation is C1=CC2=C(C=CN=C2C(=C1)O)Cl .

Physical And Chemical Properties Analysis

4-Chloroquinolin-8-ol hydrochloride has a molecular weight of 216.064 Da . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

科学研究应用

合成和表征

- 4-氯喹啉-8-醇盐酸盐已被用于合成新化合物,如5-((1-甲基-1,2-二氢喹啉-4-氧基)甲基)喹啉-8-醇(MDMQ)。这涉及将1-甲基-1,2-二氢喹啉-4-醇与5-氯甲基-8-羟基喹啉盐酸盐反应。合成的化合物及其金属配合物已被研究其物理化学性质和抗菌活性(Patel & Patel, 2017)。

抗菌应用

- 4-氯喹啉-8-醇衍生物显示出作为抗菌剂的有效性。例如,氯喹啉(5-氯喹啉-8-醇)对结核分枝杆菌的体外活性表现出潜力,表明其在抗结核疗法中的潜力(Hongmanee et al., 2006)。

药物中的定量分析

- 已开发了反相等温高效液相色谱和薄层色谱(TLC)等技术,用于定量估计药物剂型中的4-氯喹啉-8-醇及其衍生物。这对于确保含有这些化合物的药品的质量和功效至关重要(Kandepu et al., 2012) (Pavithra et al., 2011)。

癌症治疗中的再利用

- 类似氯喹和羟氯喹这样与4-氯喹啉-8-醇在结构上相关的化合物已被研究其作为抗癌剂的潜力。它们使肿瘤细胞对各种药物产生敏感的能力已引起了人们对将这些药物再利用于癌症治疗的兴趣(Verbaanderd等,2017年)。

光谱研究

- 对4-氯喹啉-8-醇衍生物进行了光谱研究,包括拉曼和红外光谱。这些研究为了解这些分子的振动性质提供了见解,这对于理解它们的化学行为和潜在应用是重要的(Fernandes et al., 2016)。

未来方向

Quinoline and its derivatives, including 4-Chloroquinolin-8-ol hydrochloride, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on developing more efficient synthesis methods, exploring new reactions, and investigating potential biological and pharmaceutical activities .

作用机制

Target of Action

4-Chloroquinolin-8-ol hydrochloride, also known as an Alq3 derivative , is a compound that has been found to have similar targets to Chloroquine . Chloroquine primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the parasite by converting toxic heme into non-toxic hemazoin .

Mode of Action

The mode of action of 4-Chloroquinolin-8-ol hydrochloride is believed to be similar to that of Chloroquine. Chloroquine inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . As a result, Plasmodium species continue to accumulate toxic heme, which ultimately leads to the death of the parasite .

Biochemical Pathways

Given its similarity to chloroquine, it is likely that it affects the heme detoxification pathway in plasmodium species . The accumulation of toxic heme due to the inhibition of heme polymerase disrupts the normal functioning of the parasite, leading to its death .

Pharmacokinetics

It is known that the absorption, distribution, metabolism, and excretion (adme) properties of a compound significantly impact its bioavailability

Result of Action

The primary result of the action of 4-Chloroquinolin-8-ol hydrochloride is the death of the Plasmodium species due to the accumulation of toxic heme . This makes it a potential candidate for the treatment of malaria.

属性

IUPAC Name |

4-chloroquinolin-8-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO.ClH/c10-7-4-5-11-9-6(7)2-1-3-8(9)12;/h1-5,12H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWBZUQMMCLIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743713 | |

| Record name | 4-Chloroquinolin-8-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57334-61-9 | |

| Record name | 4-Chloroquinolin-8-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

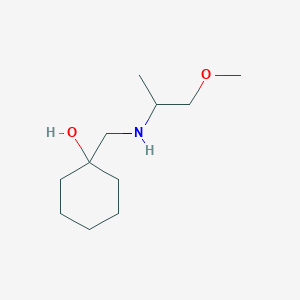

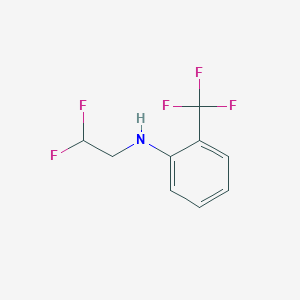

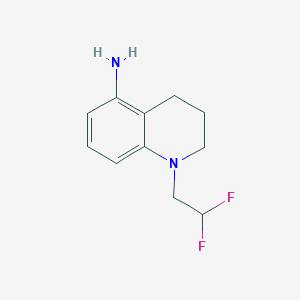

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine](/img/structure/B1427639.png)

![Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate](/img/structure/B1427642.png)

![2-[3-(3-Phenoxypropoxy)phenyl]acetic acid](/img/structure/B1427648.png)

![[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methanamine](/img/structure/B1427653.png)